molecular formula C10H12N4O3S B13802929 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester CAS No. 63123-21-7

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester

Cat. No.: B13802929
CAS No.: 63123-21-7
M. Wt: 268.29 g/mol
InChI Key: LNGKJTVVGYFYMY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyrimidine ring. The final steps involve the addition of the carboxylic acid, hydroxyl, methyl, and methylthio groups, and the esterification with ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, where its specific properties are leveraged for desired outcomes.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent reactions. It may also interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.

    [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, propyl ester: Similar in structure but with a propyl ester group instead of an ethyl ester.

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ethyl ester group, for example, may influence its solubility, reactivity, and interaction with biological targets differently compared to its methyl or propyl counterparts.

Properties

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-4-17-8(16)6-5(2)11-9-12-10(18-3)13-14(9)7(6)15/h4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGKJTVVGYFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N=C(NN2C1=O)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069677
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-21-7
Record name Ethyl 7-hydroxy-5-methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-hydroxy-5-methyl-2(methylthio)-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 7-HYDROXY-5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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